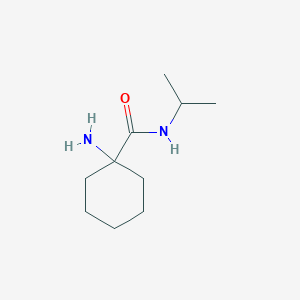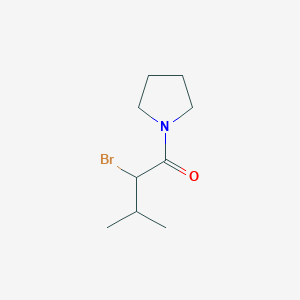![molecular formula C10H14N4 B3199598 2-甲基-1-{[1,2,4]三唑并[4,3-a]吡啶-3-基}丙-1-胺 CAS No. 1017019-83-8](/img/structure/B3199598.png)
2-甲基-1-{[1,2,4]三唑并[4,3-a]吡啶-3-基}丙-1-胺
描述
“2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine” is a compound that belongs to the class of triazolopyridines . Triazolopyridines are a type of heterocyclic compounds, which are of prime importance due to their extensive therapeutic uses . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
The synthesis of triazolopyridines involves aromatic nucleophilic substitution . For instance, the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol has been reported .Molecular Structure Analysis
Triazolopyridines have a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
Triazolopyridines can undergo a variety of chemical reactions. For instance, they can be synthesized via aromatic nucleophilic substitution . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay .科学研究应用
Antiviral Activity
The synthesis of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives led to the discovery of potential antiviral agents. These compounds were obtained through aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol. Among the tested compounds, 8b demonstrated promising antiviral activity . Researchers continue to explore these derivatives for their efficacy against viral infections.
Antibacterial and Antifungal Properties
In vitro antimicrobial screening revealed that several [1,2,4]triazolo[4,3-a]quinoxaline compounds exhibit antibacterial and/or antifungal activities. Notably, compounds 4d , 6c , 7b , and 8a demonstrated effectiveness against different pathogenic organisms using the agar diffusion method. These findings highlight the potential of [1,2,4]triazolo[4,3-a]quinoxaline derivatives as antimicrobial agents .
Structural Modifications for Enhanced Bioactivity
To enhance bioactivity, researchers incorporated structural modifications into [1,2,4]triazolo[4,3-a]quinoxaline. Thioamide groups were introduced, resulting in compounds 8a and 8b , which were designed as potential antiviral agents. Additionally, the inclusion of [1,3,4]-oxadiazole and [1,2,4]-triazole subunits onto the [1,2,4]triazolo[4,3-a]quinoxaline ring further enhanced antimicrobial properties .
Potential Use in Drug Development
Given the broad spectrum antibacterial activity of quinoxalines and the antimicrobial potential of triazoles, [1,2,4]triazolo[4,3-a]quinoxaline derivatives hold promise for drug development. Researchers are exploring their applications in combating bacterial and fungal infections .
Synthetic Approaches
Researchers have developed various synthetic methods for [1,2,4]triazolo[4,3-a]quinoxaline derivatives. For instance, a mechanochemical approach involving azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction has been explored . These synthetic strategies contribute to the availability of diverse compounds for further investigation.
作用机制
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been shown to exhibit antiviral and antimicrobial activities .
Mode of Action
It is known that some [1,2,4]triazolo[4,3-a]quinoxaline derivatives can intercalate dna . This suggests that 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine might interact with its targets in a similar manner, leading to changes in their function.
Pharmacokinetics
Similar compounds have been shown to exhibit good cell permeability , which could impact the bioavailability of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability . .
未来方向
属性
IUPAC Name |
2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-7(2)9(11)10-13-12-8-5-3-4-6-14(8)10/h3-7,9H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECUKSMMKPCGQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NN=C2N1C=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine | |
CAS RN |
1017019-83-8 | |
| Record name | 2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




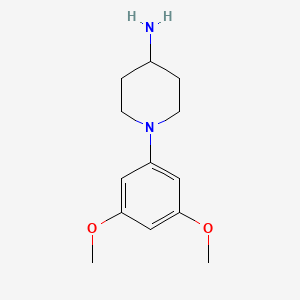
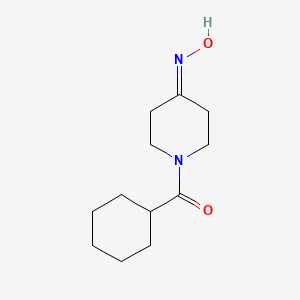
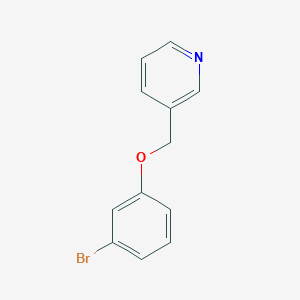
![3-[(Phenylmethoxy)methyl]benzoic acid](/img/structure/B3199559.png)

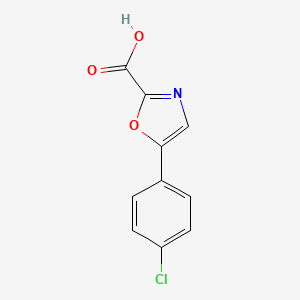
![1-[(4-Aminophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B3199585.png)
